![molecular formula C11H20N2O7 B15285797 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionicacid oxalic acid salt](/img/structure/B15285797.png)
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionicacid oxalic acid salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionic acid oxalic acid salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and other chemical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionic acid oxalic acid salt typically involves the reaction of 2-hydroxyethylpiperazine with propionic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The resulting compound is then reacted with oxalic acid to form the oxalic acid salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
化学反応の分析
Types of Reactions
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionic acid oxalic acid salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionic acid oxalic acid salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a buffer in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and other biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionic acid oxalic acid salt involves its interaction with specific molecular targets and pathways. The compound can act as a buffer, maintaining the pH of solutions within a desired range. It may also interact with enzymes and other proteins, stabilizing their structure and function.
類似化合物との比較
Similar Compounds
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A widely used biological buffer with similar buffering properties.
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid: Another piperazine derivative with comparable applications.
Uniqueness
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionic acid oxalic acid salt is unique due to its specific chemical structure, which imparts distinct properties such as enhanced stability and solubility. These characteristics make it particularly useful in applications where precise control of pH and stability are critical.
特性
分子式 |
C11H20N2O7 |
|---|---|
分子量 |
292.29 g/mol |
IUPAC名 |
3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoic acid;oxalic acid |
InChI |
InChI=1S/C9H18N2O3.C2H2O4/c12-8-7-11-5-3-10(4-6-11)2-1-9(13)14;3-1(4)2(5)6/h12H,1-8H2,(H,13,14);(H,3,4)(H,5,6) |
InChIキー |
UKBCXUZFYJANMZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC(=O)O)CCO.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


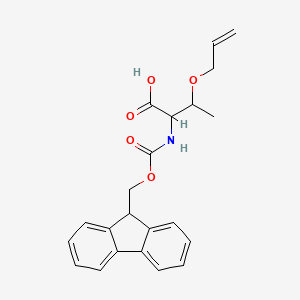
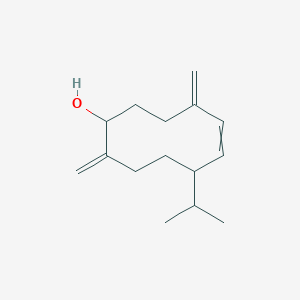
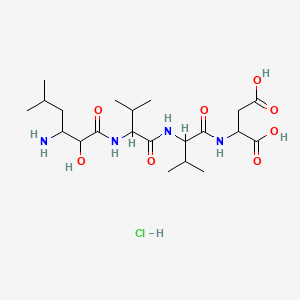
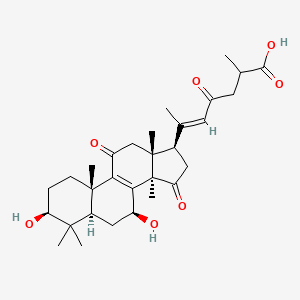
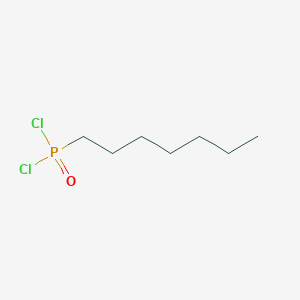
![1-[(2S)-1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea](/img/structure/B15285752.png)
![[2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B15285763.png)
![3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B15285766.png)
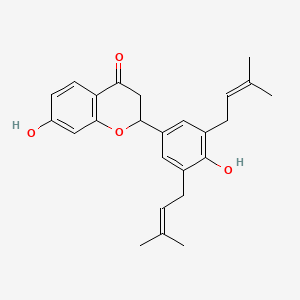
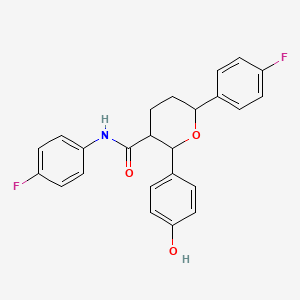
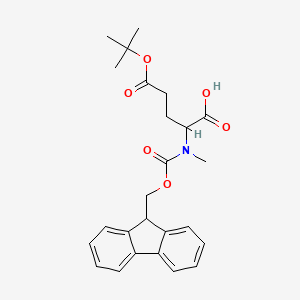
![[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphos pholanyl-1-oxide]benzene](/img/structure/B15285792.png)
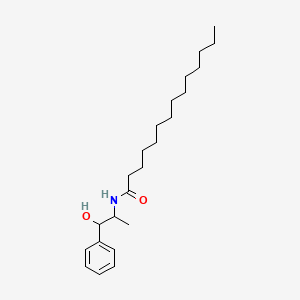
![2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy-](/img/structure/B15285801.png)
